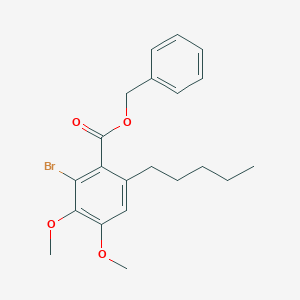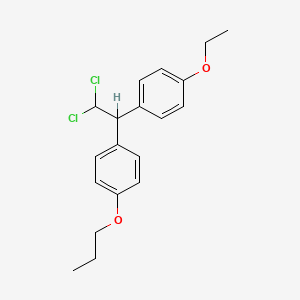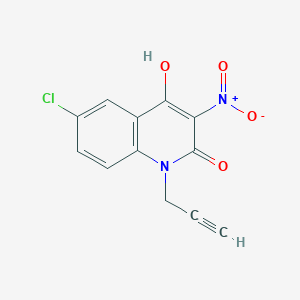![molecular formula C5HF3I3NS B14515423 2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole CAS No. 62665-48-9](/img/structure/B14515423.png)
2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole is a heterocyclic compound characterized by the presence of iodine and trifluoromethylsulfanyl groups attached to a pyrrole ring. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals . The addition of iodine and trifluoromethylsulfanyl groups can significantly alter the chemical and physical properties of the pyrrole ring, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives, including 2,3,4-triiodo-5-trifluoromethylsulfanyl-1H-pyrrole, can be achieved through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another method involves the use of N-acyl α-amino acids and 2-bromo-3,3,3-trifluoropropene in a base-mediated [3 + 2] cycloaddition reaction .
Industrial Production Methods
Industrial production of such compounds often involves scalable and efficient synthetic routes. The use of metal-catalyzed reactions, such as those involving manganese or copper catalysts, can provide high yields and selectivity under mild conditions . These methods are advantageous for large-scale production due to their operational simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The presence of iodine makes the compound susceptible to oxidation reactions.
Reduction: Reduction reactions can be used to modify the iodine groups.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iodinated pyrrole derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,3,4-triiodo-5-trifluoromethylsulfanyl-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms can participate in halogen bonding, while the trifluoromethylsulfanyl group can influence the compound’s lipophilicity and membrane permeability . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Triiodo-1-((2,4,5-triiodo-1H-imidazol-1-yl)methyl)-1H-pyrazole
- 3,4,5-Triiodo-1-((tetraiodo-1H-pyrrol-1-yl)methyl)-1H-pyrazole
Uniqueness
2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole is unique due to the presence of both iodine and trifluoromethylsulfanyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in other pyrrole derivatives .
Properties
CAS No. |
62665-48-9 |
|---|---|
Molecular Formula |
C5HF3I3NS |
Molecular Weight |
544.84 g/mol |
IUPAC Name |
2,3,4-triiodo-5-(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C5HF3I3NS/c6-5(7,8)13-4-2(10)1(9)3(11)12-4/h12H |
InChI Key |
WSAXGKSORYFENB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=C1I)I)SC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)
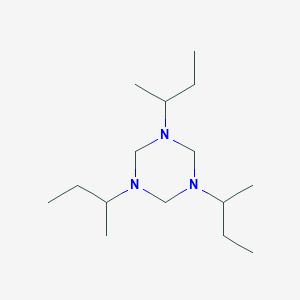
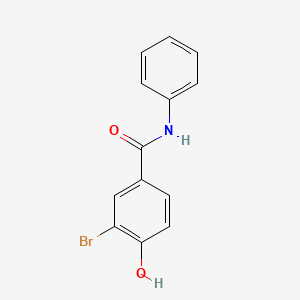
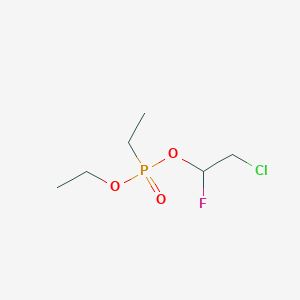
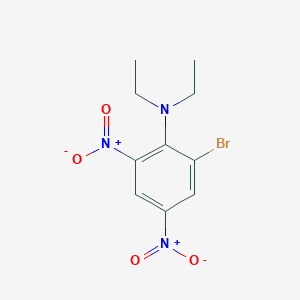
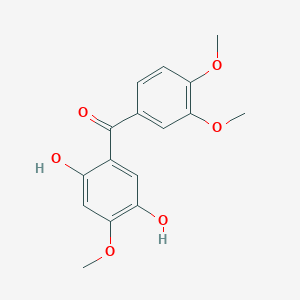

![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)


